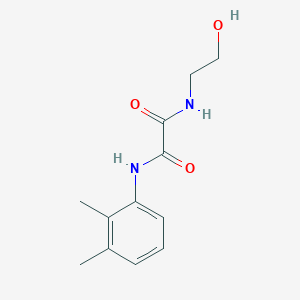

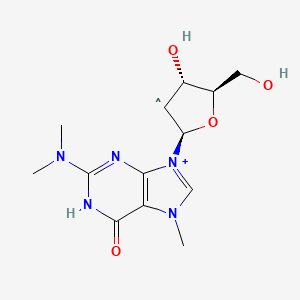

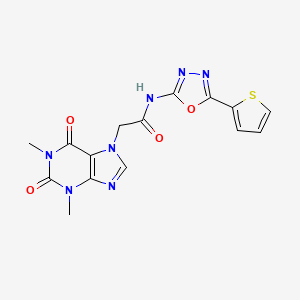

N(2),N(2),7-trimethylguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

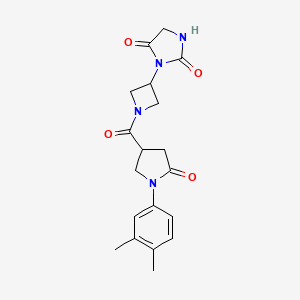

CID 136259130 is an organic compound belonging to the class of heterocyclic compounds. It is a 5-membered ring structure comprised of one nitrogen and four carbon atoms. It is also known as a 1-azabicyclo[2.2.2]octane compound. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. In particular, its ability to interact with certain proteins and enzymes has made it a promising target for drug development.

Applications De Recherche Scientifique

Methodological Challenges in Developmental Research : (Hamaker, Mulder, & van IJzendoorn, 2020) discuss the challenges in developmental research, emphasizing the importance of aligning research goals with appropriate research designs. This paper could provide insights into methodological considerations that might be relevant when studying the applications of CID 136259130 in developmental contexts.

Scientific Software Frameworks : (Appelbe, Moresi, Quenette, & Simter, 2007) highlight the difficulties in developing scientific software and the emergence of scientific software frameworks. This information could be useful in understanding the computational tools and frameworks that might support research involving CID 136259130.

Chemically Induced Dimerization (CID) in Biological Research : (Voss, Klewer, & Wu, 2015) discuss the use of chemically induced dimerization as a tool to study various biological processes. While this paper focuses on a different aspect of CID, it underscores the potential of chemical tools in scientific research, which might be indirectly related to the research applications of CID 136259130.

Machine Learning in IoT Security : (Verma & Ranga, 2019) explore the use of machine learning for securing Internet of Things (IoT) applications. The insights from this paper could be relevant if CID 136259130 has applications in IoT or cybersecurity contexts.

Data Sharing Practices in Scientific Research : (Tenopir et al., 2011) provide an overview of data sharing practices among scientists, which could be beneficial in understanding the collaborative and data management aspects of research involving CID 136259130.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for CID 136259130 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine, followed by the reaction with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2,4-dioxothiazolidin-5-ylidene)acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine using sodium borohydride in ethanol.", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminopyrimidine.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain a pH of 7-8.", "Step 4: Addition of 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to the reaction mixture and stirring for several hours at room temperature.", "Step 5: Isolation of the final product by filtration and washing with water." ] } | |

Numéro CAS |

40027-70-1 |

Formule moléculaire |

C13H20N5O5+ |

Poids moléculaire |

326.33 g/mol |

Nom IUPAC |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one |

InChI |

InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1 |

Clé InChI |

IYYIBFCJILKPCO-WOUKDFQISA-O |

SMILES isomérique |

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O |

SMILES canonique |

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

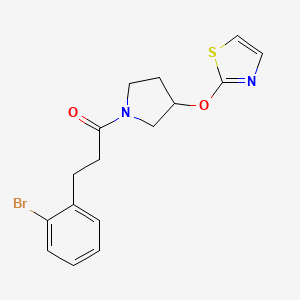

![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2816253.png)